molecular formula C21H18N4O5 B3672151 2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide

2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide

Cat. No.: B3672151
M. Wt: 406.4 g/mol
InChI Key: MMYPKFUEMTTZOY-SXGWCWSVSA-N
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Description

2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide is a complex organic compound that features a combination of furan, diazinane, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide involves multiple steps, typically starting with the preparation of the individual moieties followed by their assembly into the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The diazinane moiety can be reduced to form different diazinane derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, which are facilitated by the electron-rich nature of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan and indole moieties are known to interact with various biological receptors, potentially leading to therapeutic effects. The diazinane moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other furan, diazinane, and indole derivatives. What sets 2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties. Some similar compounds include:

  • Furan derivatives with antimicrobial properties.
  • Diazinane derivatives with potential therapeutic applications.
  • Indole derivatives with a wide range of biological activities.

Properties

IUPAC Name

2-[3-[(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-12-15(14-6-2-3-7-17(14)24(12)11-18(22)26)9-16-19(27)23-21(29)25(20(16)28)10-13-5-4-8-30-13/h2-9H,10-11H2,1H3,(H2,22,26)(H,23,27,29)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYPKFUEMTTZOY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide
Reactant of Route 2
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide
Reactant of Route 3
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide
Reactant of Route 4
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide
Reactant of Route 5
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide
Reactant of Route 6
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide

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